1H-Indazole-7-carbohydrazide is a heterocyclic compound that belongs to the indazole family, characterized by a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is identified by its chemical formula and CAS number 1086392-20-2. It has garnered attention for its potential applications in various fields, including medicinal chemistry, where it is investigated for its biological activities and therapeutic properties.
1H-Indazole-7-carbohydrazide can be synthesized through several methods, primarily involving the cyclization of ortho-substituted benzylidenehydrazines. It is classified under indazole derivatives, which are known for their diverse biological activities and structural versatility. This compound is notable for its potential as an enzyme inhibitor, particularly in the context of phosphoinositide 3-kinase δ, which plays a significant role in respiratory diseases.
The synthesis of 1H-Indazole-7-carbohydrazide typically involves the following steps:
The molecular structure of 1H-Indazole-7-carbohydrazide features a fused indazole ring system with a carbohydrazide functional group. The structural formula can be represented as follows:
Key data regarding its molecular structure include:
1H-Indazole-7-carbohydrazide participates in various chemical reactions, including:
The mechanism of action for 1H-Indazole-7-carbohydrazide primarily involves its interaction with specific enzymes and proteins:
1H-Indazole-7-carbohydrazide has promising applications across multiple scientific domains:
Indazole derivatives emerged as privileged scaffolds in drug discovery following the isolation of the first natural indazole alkaloids. Nigellicine, nigeglanine, and nigellidine were identified from Nigella sativa (black cumin) and Nigella glandulifera seeds, establishing indazoles as biologically relevant natural products [1] [5] [6]. Synthetic exploration accelerated in the mid-20th century, yielding clinically significant agents. Benzydamine (1960s) became a widely used nonsteroidal anti-inflammatory drug (NSAID), while bendazac entered clinical practice for ophthalmic anti-cataract applications. The 21st century witnessed oncology-focused indazole development, with FDA approvals for niraparib (PARP inhibitor for ovarian cancer) and pazopanib (tyrosine kinase inhibitor for renal cell carcinoma) [1] [6]. These milestones underscore the scaffold’s therapeutic versatility and evolutionary trajectory from natural products to synthetic drugs.
Table 1: Chronological Development of Key Indazole Pharmacophores
Era | Compound | Therapeutic Class | Significance |
---|---|---|---|
Pre-1960s | Nigellicine | Natural alkaloid | First indazole alkaloid isolated from N. sativa |
1960s | Benzydamine | Anti-inflammatory (NSAID) | Early synthetic therapeutic indazole |
1980s | Bendazac | Anti-cataract/anti-inflammatory | Demonstrated dual therapeutic applications |
2000s | Pazopanib | Anticancer (tyrosine kinase inhibitor) | FDA-approved for renal carcinoma (2009) |
2010s | Niraparib | Anticancer (PARP inhibitor) | FDA-approved for ovarian cancer (2017) |
1H-Indazole-7-carbohydrazide features a unique molecular architecture combining three critical elements: 1) The thermodynamically stable 1H-indazole tautomer, 2) A carbohydrazide moiety (–CONHNH₂) at the C7 position, and 3) Tautomerization capacity enabling hydrogen-bonding networks. Quantum mechanical studies confirm the 1H-tautomer is favored by 2.3–4.1 kcal/mol over the 2H-form due to resonance stabilization within the bicyclic system [5]. The C7 substitution strategically positions the hydrazide group away from the N1/N2 tautomerization sites, minimizing electronic interference while allowing planar conjugation with the indazole π-system. This arrangement enhances solid-state stability through intermolecular hydrogen bonding between the hydrazide’s –NH₂ and carbonyl groups, as evidenced by characteristic IR stretches at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), and 3050 cm⁻¹ (N–H) [3] [4]. The molecule’s dipolar nature facilitates salt formation with acids/bases, improving solubility – a crucial property for pharmacokinetic optimization.
Table 2: Structural Features of 1H-Indazole-7-Carbohydrazide
Structural Element | Chemical Implication | Functional Consequence |
---|---|---|
1H-Indazole core | Thermodynamic stability (ΔG = 4.1 kcal/mol vs 2H-form) | Enhanced metabolic stability vs alternate tautomers |
C7-Substitution | Reduced steric hindrance vs C3/C4 positions | Accessibility for derivatization reactions |
–CONHNH₂ group | Hydrogen bond donor/acceptor capacity | Solid-state stability & biomolecular target engagement |
Planar conjugation | Extended π-electron system across indazole-hydrazide | UV-detectability; Potential DNA intercalation capability |
Hydrazide functionalization (–CONHNH₂) transforms indazole scaffolds into versatile pharmacophores by introducing: 1) Metal-chelating capability, 2) Enhanced hydrogen-bonding capacity, and 3) Synthetic versatility for heterocyclic diversification. The –CONHNH₂ group acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu²⁺, Rh³⁺) crucial for catalytic and medicinal applications [7]. Biologically, this moiety facilitates target engagement through hydrogen bonding with enzyme active sites, as demonstrated by hydrazide-containing antimicrobials nitrofurazone and furazolidone [3].
Synthetically, the nucleophilic terminal nitrogen undergoes condensation with carbonyls to form hydrazone derivatives, enabling access to diverse heterocycles. For instance, Rh(III)-catalyzed double C–H activation of aldehyde phenylhydrazones derived from 1H-indazole-7-carbohydrazide yields functionalized 1H-indazoles – a route demonstrating remarkable functional group tolerance (–F, –Cl, –CF₃, –OCH₃, esters) [7]. The hydrazide group also serves as a precursor to azetidin-2-ones (β-lactams) via Staudinger-type reactions, expanding into antimicrobial chemotypes [4]. Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the indazole ring amplify antimicrobial potency in hydrazide-hydrazone derivatives, exemplified by compounds showing MIC values of 3.91 µg/ml against E. faecalis – surpassing clinical antibiotics like cefaclor (MIC = 31.25 µg/ml) [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: